molecular formula C23H20F3N3O2 B2423027 11-imino-N-(4-(trifluoromethyl)phenyl)-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide CAS No. 866346-57-8

11-imino-N-(4-(trifluoromethyl)phenyl)-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide

Cat. No.: B2423027
CAS No.: 866346-57-8
M. Wt: 427.427
InChI Key: HOMASHGKQBYYPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-imino-N-(4-(trifluoromethyl)phenyl)-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide is a useful research compound. Its molecular formula is C23H20F3N3O2 and its molecular weight is 427.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds with similar structures have been synthesized and evaluated for their antimicrobial activities. For instance, novel compounds have demonstrated significant activity against bacterial or fungal strains, suggesting potential utility in developing new antimicrobial agents (Zhuravel et al., 2005).

Polymorphic Modifications and Diuretic Properties

Research into polymorphic modifications of related compounds has revealed their strong diuretic properties, indicating potential applications in hypertension remedies. Different polymorphic forms have shown variations in molecular organization, which could influence their pharmacological properties (Shishkina et al., 2018).

Cytotoxic Activity in Cancer Research

Derivatives of structurally related compounds have been investigated for their cytotoxic activity against various cancer cell lines. Some derivatives have shown potent cytotoxic effects, indicating their potential in cancer therapy (Deady et al., 2003).

Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase

Novel series of related compounds have been discovered as selective inhibitors of ATM kinase, highlighting their potential in targeted cancer therapy. Such compounds have shown efficacy in disease-relevant models when used in combination with DNA double-strand break-inducing agents (Degorce et al., 2016).

Potential Radioligands for Peripheral Benzodiazepine Receptors

Quinoline-2-carboxamide derivatives have been labeled and evaluated as potential radioligands for the noninvasive assessment of peripheral benzodiazepine type receptors with positron emission tomography (PET), contributing to neurological and psychiatric disorder research (Matarrese et al., 2001).

Properties

IUPAC Name

4-imino-N-[4-(trifluoromethyl)phenyl]-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3N3O2/c24-23(25,26)15-5-7-16(8-6-15)28-22(30)18-12-14-11-13-3-1-9-29-10-2-4-17(19(13)29)20(14)31-21(18)27/h5-8,11-12,27H,1-4,9-10H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMASHGKQBYYPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=C4C(=C2)C=C(C(=N)O4)C(=O)NC5=CC=C(C=C5)C(F)(F)F)CCCN3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.